molecular formula C7H7BrN2O3 B581279 4-Amino-5-bromo-6-methoxypicolinic acid CAS No. 1245644-09-0

4-Amino-5-bromo-6-methoxypicolinic acid

Cat. No.: B581279
CAS No.: 1245644-09-0
M. Wt: 247.048
InChI Key: WANKQHDEDNNZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-bromo-6-methoxypicolinic acid is a pyridine derivative characterized by a unique substitution pattern: an amino group at position 4, a bromine atom at position 5, and a methoxy group at position 5. This trifunctional structure confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

1245644-09-0

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.048

IUPAC Name

4-amino-5-bromo-6-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H7BrN2O3/c1-13-6-5(8)3(9)2-4(10-6)7(11)12/h2H,1H3,(H2,9,10)(H,11,12)

InChI Key

WANKQHDEDNNZEJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=N1)C(=O)O)N)Br

Synonyms

4-AMINO-5-BROMO-6-METHOXYPICOLINIC ACID

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Functional Group Effects

5-Bromo-3-methoxypicolinic Acid (CAS 1142191-66-9)
  • Structure : Bromine at position 5, methoxy at position 3.
  • Key Differences: Lack of the 4-amino group and differing methoxy placement.
  • Catalog data (1 g at $400) suggests commercial availability .
4-Amino-5-cyano-6-ethoxypicolinic Acid
  • Structure: Cyano group at position 5, ethoxy at position 6.
  • Key Differences: Ethoxy (vs. methoxy) increases steric bulk and lipophilicity, while the cyano group enhances electrophilicity.
  • Implications : The ethoxy group may reduce solubility in polar solvents compared to the methoxy analogue, impacting formulation in drug delivery systems .
2-Amino-5-bromopyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate
  • Structure: Bromine at position 5, hydroxyl-derived keto-enol tautomerism at position 6.
  • Key Differences : The hydroxyl group (vs. methoxy) enables stronger hydrogen bonding, as evidenced by crystal packing studies showing N–H⋯O and O–H⋯O interactions.
  • Implications : Methoxy substitution in the target compound likely reduces hydrogen-bonding propensity but enhances electron-donating effects, altering reactivity in nucleophilic substitutions .

Physical and Chemical Properties

Solubility and Stability
  • 4-Bromo-2-methoxy-6-methylpyridine (CAS 54923-31-8) :
    • Similarity: 0.91 (structural similarity score).
    • Key Differences : Methyl group at position 6 (vs. methoxy in the target compound).
    • Implications : Methyl groups increase hydrophobicity, whereas methoxy groups enhance solubility in polar aprotic solvents. Stability may differ due to steric protection of the bromine atom .
6-Bromo-5-methoxypicolinic Acid
  • Structure : Bromine at position 6, methoxy at position 4.
  • Key Differences : Inverted substitution pattern compared to the target compound.
  • Implications: Positional isomerism may lead to divergent biological activity; for example, altered binding affinities in enzyme inhibition. Notably, this compound is discontinued, suggesting synthetic or stability challenges .

Data Tables for Key Analogues

Compound Name CAS Number Substituents (Positions) Price (1 g) Key Properties
5-Bromo-3-methoxypicolinic acid 1142191-66-9 Br (5), OMe (3) $400 High purity, commercial
4-Bromo-2-methoxy-6-methylpyridine 54923-31-8 Br (4), OMe (2), Me (6) N/A High hydrophobicity
6-Bromo-5-methoxypicolinic acid Discontinued Br (6), OMe (5) N/A Discontinued (stability?)
Methyl 3-amino-5-bromopicolinate 1462-86-8 NH2 (3), Br (5), COOMe (2) N/A Ester precursor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.